molecular formula C24H27N3O3S2 B2618227 N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941913-30-0

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

カタログ番号: B2618227
CAS番号: 941913-30-0
分子量: 469.62
InChIキー: PMCKPDNGOMXTBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

作用機序

TAK-659 targets the N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide pathway, which is involved in the activation of B-cell receptors (BCRs) and other immune receptors. This compound plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. TAK-659 inhibits this compound by binding to its kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell activation and proliferation, induce apoptosis, and modulate the immune response. In cancer cells, TAK-659 has been shown to induce cell death and sensitize cells to chemotherapy and other targeted therapies. In autoimmune diseases, TAK-659 has been shown to reduce inflammation and autoantibody production. TAK-659 has also been shown to modulate the immune response in allergic and inflammatory disorders.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and low toxicity. However, TAK-659 has some limitations, including its limited solubility and stability, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of TAK-659. One direction is to explore its potential use in combination with other targeted therapies or chemotherapy for the treatment of cancer. Another direction is to investigate its use in the treatment of other autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis and formulation of TAK-659 to improve its efficacy and pharmacokinetic properties.

合成法

The synthesis of TAK-659 involves several steps, including the synthesis of the thiazole and benzamide moieties, followed by coupling and sulfonation reactions. The final product is obtained through purification and isolation techniques. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.

科学的研究の応用

TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been studied in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), and inflammatory disorders, such as asthma and allergic rhinitis.

特性

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-24(2,3)19-11-9-17(10-12-19)21-16-31-23(25-21)26-22(28)18-7-6-8-20(15-18)32(29,30)27-13-4-5-14-27/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCKPDNGOMXTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。